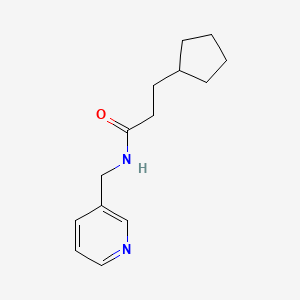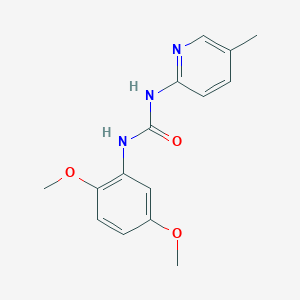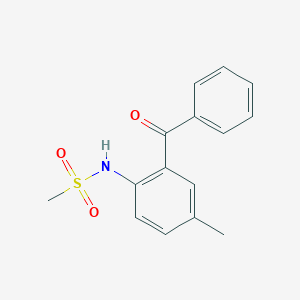
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By binding to a site on the receptor distinct from the glutamate binding site, this compound enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of mGluR5 in the brain, leading to increased synaptic plasticity and improved cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, likely due to its ability to modulate the activity of the mGluR5 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its ability to selectively modulate the activity of the mGluR5 receptor, which is involved in a wide range of physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of more selective and potent mGluR5 PAMs, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further research is needed to better understand the role of mGluR5 in neurological and psychiatric disorders, and to determine the optimal dosing and administration schedule for this compound and other mGluR5 PAMs. Finally, there is interest in exploring the potential of mGluR5 PAMs as a novel therapeutic approach for a range of neurological and psychiatric disorders.
Synthesemethoden
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with ethyl cyanoacetate, followed by reaction with 3-bromomethylpyridine and subsequent reduction of the resulting ester with lithium aluminum hydride. Alternatively, this compound can be synthesized using a one-pot reaction of cyclopentanone, 3-bromomethylpyridine, and N,N-dimethylpropanamide in the presence of sodium hydride.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(8-7-12-4-1-2-5-12)16-11-13-6-3-9-15-10-13/h3,6,9-10,12H,1-2,4-5,7-8,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNVJWYPCGLCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)

![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)



![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)


![5-[(2-carboxybenzoyl)amino]isophthalic acid](/img/structure/B5888803.png)


![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5888816.png)
![4-[(4-isopropyl-3-methylphenoxy)methyl]-2,1,3-benzothiadiazole](/img/structure/B5888827.png)
